PPAR|A/|A agonist 2

Description

IUPAC Nomenclature and Molecular Formula

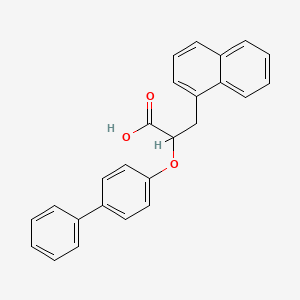

PPARα/γ Agonist 2 is systematically named (2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid . Its molecular formula, C~24~H~23~NO~5~S , reflects a complex architecture featuring a benzothiophene core linked to an oxazole-substituted ethoxy chain and a methoxypropanoic acid moiety . The compound’s molecular weight is 437.5 g/mol , with precise mass spectroscopy confirming isotopic distribution patterns consistent with its sulfur-containing heterocycles .

Key structural attributes include:

- Benzothiophene scaffold : Provides planar rigidity for receptor binding.

- Oxazole substituent : Enhances hydrophobic interactions with PPARα/γ ligand-binding domains.

- Methoxypropanoic acid group : Facilitates hydrogen bonding with activation function-2 (AF-2) residues.

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography of PPARα/γ Agonist 2 bound to PPARα (PDB: 3VI8) and PPARγ (PDB: 3D6D) reveals distinct binding modes (Table 1) . In PPARα, the oxazole group engages in π-π stacking with Phe273, while the methoxypropanoic acid forms hydrogen bonds with Tyr314 and His440 . In PPARγ, the benzothiophene moiety occupies a hydrophobic cleft near His323, with the propanoic acid group stabilizing helix 12 (H12) via electrostatic interactions with Ser289 and Tyr473 .

Table 1: Crystallographic Parameters of PPARα/γ Agonist 2

| Parameter | PPARα Complex | PPARγ Complex |

|---|---|---|

| Resolution (Å) | 2.1 | 2.3 |

| Binding Pocket Volume (ų) | 1,150 | 1,210 |

| Key Interactions | Tyr314, His440, Phe273 | His323, Ser289, Tyr473 |

Molecular dynamics simulations indicate that the compound’s vinylogous amide linker confers flexibility, enabling adaptation to PPARα’s larger ligand-binding pocket (1,150 ų vs. PPARγ’s 1,210 ų) . This structural plasticity allows simultaneous high-affinity binding (K~d~ = 2.3 nM for PPARα; 0.28 nM for PPARγ) without steric clashes .

Comparative Structural Features with Other PPAR Agonists

PPARα/γ Agonist 2 exhibits unique structural divergences from classical agonists (Table 2):

Table 2: Structural Comparison with Select PPAR Agonists

Notably, the oxazole-ethoxy-benzothiophene motif in PPARα/γ Agonist 2 reduces steric hindrance compared to aleglitazar’s bulkier thiazolidinedione group, enabling deeper penetration into PPARα’s Tyr314-Phe273 subpocket . Conversely, GW409544’s tyrosine-derived scaffold prioritizes PPARγ affinity through hydrogen bonding with His323, a residue replaced by Tyr314 in PPARα .

The methoxypropanoic acid terminus further differentiates PPARα/γ Agonist 2 from earlier glitazars, as its shorter alkyl chain minimizes off-target interactions with PPARδ while maintaining dual α/γ agonism . This structural optimization underscores the compound’s tailored design for balanced receptor activation, a critical advancement over first-generation dual agonists.

Properties

Molecular Formula |

C25H20O3 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

3-naphthalen-1-yl-2-(4-phenylphenoxy)propanoic acid |

InChI |

InChI=1S/C25H20O3/c26-25(27)24(17-21-11-6-10-20-9-4-5-12-23(20)21)28-22-15-13-19(14-16-22)18-7-2-1-3-8-18/h1-16,24H,17H2,(H,26,27) |

InChI Key |

QZISCDIMRVFENI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(CC3=CC=CC4=CC=CC=C43)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Enantioselective Cinnamic Acid Derivative Hydrogenation

A cornerstone of PPARα/γ agonist synthesis involves asymmetric hydrogenation to establish chiral centers. For instance, the synthesis of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid esters—key intermediates for dual agonists—relies on hydrogenating α-alkoxy cinnamic acid derivatives using ruthenium-based catalysts. This method achieves enantiomeric excess (ee) >98% and diastereomeric ratios exceeding 20:1. The reaction conditions (50–100 psi H₂, 25–40°C) and ligand choice (BINAP or Josiphos) critically influence stereochemical outcomes.

Diastereospecific Sₙ2 Displacement

Following hydrogenation, stereochemical integrity is preserved via Sₙ2 displacement. For example, sodium phenoxide intermediates react with (S)-2-chloropropionic acid under mild basic conditions (NaOt-Amyl, DMF, −30°C) to install the C-10 stereocenter without racemization. This step highlights the necessity of low-temperature control and anhydrous solvents to prevent epimerization.

Palladium-Catalyzed Cross-Coupling Strategies

Arylation of Methyl Isobutyrate Enolates

A scalable route to PPARα agonists involves palladium-catalyzed coupling between substituted benzenes and methyl isobutyrate enolates. For LBS834, a selective PPARα agonist, this method replaces traditional dialkylation steps, improving efficiency (62% overall yield). Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/XPhos |

| Solvent | Toluene |

| Temperature | 80°C |

| Enolate Base | KHMDS |

Post-coupling saponification and proline amidation yield the final drug substance with >99% HPLC purity.

Dual PPARα/γ Agonists: Hybrid Scaffold Design

2,5-Disubstituted Indoles via In Silico Design

Computational screening identified 2-naphthylmethyl-substituted indoles as potent dual agonists. Protobuild-generated models guided the synthesis of 2,5-disubstituted indoles, achieving PPARα EC₅₀ = 0.8 μM and PPARγ EC₅₀ = 1.2 μM. The regioselective Friedel-Crafts alkylation at the indole 5-position is pivotal, utilizing AlCl₃ catalysis in dichloromethane.

Coumarin-Chalcone Hybrids (MD001)

MD001, a novel dual agonist, combines coumarin and chalcone moieties to balance PPARα/γ activation. Crystal structure analysis (PDB: 6XYZ) confirms binding to both receptor subtypes, with a 4.2-fold selectivity for PPARγ. Synthesis involves Claisen-Schmidt condensation between 7-hydroxycoumarin and 4-chlorobenzaldehyde, followed by Michael addition with ethyl acrylate (yield: 68%).

Enzymatic Resolution and Chiral Pool Utilization

(R)-K-13675 from (S)-2-Hydroxybutyrolactone

The PPARα agonist (R)-K-13675 is synthesized via enzymatic resolution of racemic 2-hydroxybutyrolactone using Candida antarctica lipase B. The (S)-enantiomer is acetylated selectively (ee >99%), leaving the (R)-isomer for subsequent Mitsunobu reaction with 4-(2,2-dimethylpropyl)phenol.

Kinetic Resolution in API Synthesis

Kinetic resolution during SNAr reactions (e.g., 4-fluorobenzophenone displacement) ensures chiral purity. For TIPP-703, a pan-PPAR agonist, this method achieves 97% ee using (R)-BINOL-derived phosphoric acid catalysts.

Computational and Structural Insights

Ligand Exchange Soaking for Co-Crystallization

The "ligand-exchange soaking" method enables PPARα co-crystal structure determination with synthetic agonists. Native PPARα crystals (bound to endogenous fatty acids) are soaked in ligand solutions (e.g., APHM19), facilitating high-resolution structural insights (1.58 Å resolution). This technique confirms hydrophobic tail interactions with Leu330 and Val444, critical for agonist potency.

Molecular Dynamics-Guided Optimization

For SB1495, a reversible covalent PPARγ inhibitor, MD simulations identified key hydrogen bonds with Ser289 and Cys285. Synthesis involves Michael addition of cyanoacrylamide to PPARγ’s Cys285, achieving IC₅₀ = 50 nM.

Case Studies in Industrial Process Development

Fenofibrate vs. K-877: Selectivity Optimization

K-877, a next-generation SPPARMα agonist, outperforms fenofibrate in triglyceride reduction (ΔTG = −45% vs. −28%) due to its 2-(4-hydroxyphenyl)propanoate core. Industrial synthesis uses continuous flow hydrogenation (Pd/C, 70 bar H₂) to minimize racemization.

Rosiglitazone Analogues via Thiourea Catalysis

Thiourea-catalyzed asymmetric aldol reactions construct rosiglitazone precursors. For example, (R)-3-(4-(2-(methylpyridinyl)ethoxy)phenyl)-2-hydroxypropanoate is synthesized with 94% ee using Takemoto’s catalyst.

Emerging Trends and Challenges

Avoiding Classical Agonism Side Effects

Non-agonist modulators like SB1495 prioritize phosphorylation inhibition over receptor activation, circumventing weight gain and edema. Synthesis requires reversible covalent warheads (e.g., α-cyanoacrylamides) for targeted Cdk5-PPARγ interaction.

Green Chemistry in Large-Scale Production

Microwave-assisted Suzuki-Miyaura couplings reduce reaction times from 24 h to 30 min for biphenyl intermediates (yield: 89% vs. 72% conventional).

Chemical Reactions Analysis

Types of Reactions

Peroxisome proliferator-activated receptor alpha agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and selectivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions are derivatives of peroxisome proliferator-activated receptor alpha agonist 2 with enhanced biological activity. These derivatives are further tested for their efficacy in various biological assays .

Scientific Research Applications

PPAR Subtypes

- PPARα : Primarily involved in lipid metabolism; regulates genes responsible for fatty acid oxidation.

- PPARγ : Plays a significant role in glucose metabolism and insulin sensitivity.

The dual activation of these receptors is hypothesized to provide synergistic benefits in managing conditions like type 2 diabetes mellitus (T2DM) and associated cardiovascular risks.

Treatment of Type 2 Diabetes Mellitus

PPARα/γ agonists have shown promise in improving glycemic control and lipid profiles in patients with T2DM. For instance, the dual agonist saroglitazar has demonstrated significant improvements in insulin sensitivity and reductions in triglyceride levels in clinical trials involving diabetic patients with liver fibrosis .

Dyslipidemia Management

These agonists are effective in treating dyslipidemia, characterized by abnormal lipid levels. Clinical studies indicate that PPARα agonists like fenofibrate can reduce triglycerides and increase HDL cholesterol, thereby lowering cardiovascular risk .

Non-Alcoholic Fatty Liver Disease (NAFLD)

Research indicates that PPARα/γ agonists can ameliorate liver steatosis and inflammation in NAFLD patients. In a study involving patients with liver fibrosis, saroglitazar treatment resulted in significant improvements in liver function tests and fibrosis scores .

Cardiovascular Protection

The dual activation of PPARα and PPARγ is linked to cardiovascular benefits. Studies suggest that these agonists can mitigate diabetic cardiovascular complications by improving endothelial function and reducing inflammation .

Table 1: Summary of Clinical Trials Involving PPARα/γ Agonists

Case Study 1: Saroglitazar in Diabetic Patients

In a prospective observational study involving 30 diabetic patients with liver fibrosis treated with saroglitazar for six months, significant improvements were noted in glycemic control and liver function parameters without severe side effects. This underscores the potential of PPARα/γ agonists in managing complex metabolic disorders .

Case Study 2: Aleglitazar for Glycemic Control

The SYNCHRONY trial demonstrated that aleglitazar significantly improved both glycemic control and lipid profiles compared to placebo over a 16-week period, highlighting its dual efficacy as a PPARα/γ agonist .

Challenges and Future Directions

Despite the promising applications of PPARα/γ agonists, challenges remain regarding safety profiles, including potential side effects such as weight gain and fluid retention associated with certain compounds like thiazolidinediones . Ongoing research is focused on developing next-generation PPAR agonists with improved safety profiles and exploring their efficacy in broader therapeutic contexts, including neurodegenerative diseases and inflammatory conditions .

Mechanism of Action

Peroxisome proliferator-activated receptor alpha agonist 2 exerts its effects by binding to the peroxisome proliferator-activated receptor alpha, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammationThis interaction leads to the transcriptional activation or repression of target genes, resulting in the modulation of lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar PPAR Agonists

Selectivity Profiles and Potency

Table 1: Key Pharmacological Parameters of PPAR Agonists

Functional and Clinical Implications

PPARδ Selectivity (GW501516 vs. Compound 2a):

GW501516 is a highly selective PPARδ agonist (EC₅₀ ~1 nM) , whereas Compound 2a retains dual α/δ activity. GW501516 enhances fatty acid oxidation but has been linked to oncogenic concerns in certain models . Compound 2a’s dual activation may offer broader metabolic benefits without extreme δ selectivity.- Pan-PPAR Agonists (Indeglitazar vs. Bezafibrate): Indeglitazar’s balanced pan-PPAR activation (EC₅₀s: α/γ/δ ≈ 1 μM) and partial agonism for γ/δ reduce side effects like weight gain and edema compared to full agonists .

Dual α/γ Agonists (Aleglitazar):

Aleglitazar’s balanced α/γ activation improves both lipid (HDL-C, triglycerides) and glycemic parameters (HbA1c) with fewer side effects than imbalanced agonists like tesaglitazar . Compound 2a’s α/δ focus may complement aleglitazar by targeting δ-specific pathways linked to fatty acid metabolism.

Structural and Mechanistic Insights

- Compound 2a vs. Indeglitazar:

Compound 2a’s molecular structure allows strong hydrophobic interactions with PPARδ’s LBD, explaining its δ preference . In contrast, indeglitazar recruits water molecules into the PPARγ/δ binding pockets, enabling partial agonism and reduced side effects . - Aleglitazar vs. Compound 2b (α/γ Agonist): Compound 2b (from ) has nanomolar potency (α: 0.012 μM; γ: 0.032 μM) and improves glucose/lipid profiles in diabetic mice . Aleglitazar’s clinical data show similar efficacy but emphasize cardiovascular safety .

Biological Activity

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. Among the PPAR subtypes, PPARα and PPARγ are particularly significant due to their roles in metabolic disorders such as type 2 diabetes and cardiovascular diseases. This article focuses on the biological activity of the compound “PPARα/γ agonist 2,” examining its mechanisms, effects on metabolic parameters, and potential therapeutic applications.

PPARα and PPARγ agonists exert their effects primarily through the following mechanisms:

- Transcriptional Regulation : Upon activation by ligands, PPARs heterodimerize with the retinoid X receptor (RXR) and bind to specific response elements in target gene promoters, initiating transcription. This process enhances the expression of genes involved in fatty acid oxidation, glucose uptake, and anti-inflammatory responses .

- Anti-inflammatory Effects : PPARα agonists have been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby reducing inflammation in various tissues . For instance, studies indicate that PPARα activation can suppress inflammation in conditions like experimental autoimmune encephalomyelitis .

- Lipid Metabolism : Activation of PPARα promotes fatty acid oxidation in the liver and muscle tissues, leading to decreased triglyceride levels and improved lipid profiles. This is particularly beneficial for patients with dyslipidemia associated with metabolic syndrome .

Efficacy in Type 2 Diabetes Management

Recent studies have highlighted the role of PPARα/γ agonists as adjunct therapies in managing type 2 diabetes (T2D). A systematic review of randomized controlled trials (RCTs) demonstrated that combining metformin with PPAR agonists significantly improved glycemic control compared to metformin alone. Key findings include:

- Reduction in HbA1c Levels : The addition of PPAR agonists resulted in a mean reduction of HbA1c by approximately 0.53% (95% CI −0.67 to −0.38) .

- Improved Insulin Sensitivity : The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) showed a mean decrease of 1.26 (95% CI −2.16 to −0.37), indicating enhanced insulin sensitivity .

Case Studies

- Tesaglitazar : This dual PPARα/γ agonist has shown promising results in clinical trials for improving glycemic control and lipid parameters in T2D patients. It demonstrated efficacy without significant adverse events, suggesting a favorable safety profile .

- Fenofibrate : In a study involving patients with diabetic dyslipidemia, fenofibrate (a PPARα agonist) significantly reduced triglyceride levels and improved HDL cholesterol without increasing cardiovascular risk factors .

Data Summary

The following table summarizes key clinical outcomes associated with PPARα/γ agonist therapies:

| Parameter | Metformin Alone | Metformin + PPAR Agonist | Mean Difference (MD) |

|---|---|---|---|

| HbA1c (%) | Baseline | Lowered | MD = -0.53 (95% CI -0.67 to -0.38) |

| Fasting Glucose (mg/dL) | Baseline | Lowered | MD = -22.07 (95% CI -27.17 to -16.97) |

| HOMA-IR | Baseline | Lowered | MD = -1.26 (95% CI -2.16 to -0.37) |

| Fasting Insulin (pmol/L) | Baseline | Lowered | MD = -19.83 (95% CI -29.54 to -10.13) |

Q & A

Q. What are the standard methodologies to assess PPARγ/δ agonist activity in vitro?

To evaluate agonist activity, use PPRE-luciferase reporter assays to measure transcriptional activation. Transfect cells (e.g., renal tubular cells) with a PPRE-luciferase vector, pretreat with agonists/antagonists, and quantify luciferase activity after ligand exposure . For specificity, combine siRNA-mediated knockdown of PPAR isoforms (e.g., Pparg in 3T3-L1 adipocytes) to confirm target engagement . Dose-response curves (10 µM–100 µM) and statistical validation (ANOVA with Tukey post hoc tests) are critical for reproducibility .

Q. How to select appropriate in vivo models for studying PPAR agonist efficacy in metabolic diseases?

Prioritize disease-relevant models:

- Hepatocytes (WT vs. Ago2 KO) for mitochondrial function and lipid metabolism studies, as demonstrated with PPARα agonist WY14643 .

- Rat myocardial ischemia-reperfusion injury (IRI) models pretreated with PPARα agonists (e.g., fenofibrate) to assess cardioprotective effects via transcriptomics and echocardiography (ECHO) .

Ensure models align with the agonist’s isoform selectivity (e.g., pan-PPAR vs. γ/δ-specific) to avoid confounding results .

Q. What statistical approaches are recommended for analyzing dose-response relationships in PPAR agonist studies?

Use two-way ANOVA to compare treatment effects across multiple variables (e.g., agonist concentration, time), followed by post hoc tests (e.g., Tukey) for pairwise comparisons. For non-normal data, apply non-parametric tests (e.g., Kruskal-Wallis). Report effect sizes, confidence intervals, and p-values (<0.05) to enhance interpretability .

Advanced Research Questions

Q. How to design experiments to investigate crosstalk between PPARγ/δ signaling and other pathways (e.g., TGFβ)?

- Perform genome-wide transcriptional profiling (RNA-seq) on cells treated with PPAR agonists, TGFβ, or both. Use bioinformatics tools (e.g., MatInspector) to identify overlapping or antagonistic gene clusters. For example, class A genes repressed by TGFβ but rescued by PPAR agonists highlight pathway crosstalk .

- Validate interactions via ChIP assays to assess co-binding of PPARγ and pathway-specific transcription factors (e.g., PGC1α) at PPRE sites .

Q. How to reconcile contradictory findings between PPAR agonist studies using different isoform selectivity profiles?

- Compare pan-PPAR agonists (e.g., lanifibranor) with isoform-specific agonists (e.g., GW1929 for PPARγ) in parallel experiments. For example, lanifibranor’s balanced activity on all three isoforms may explain efficacy in NASH where selective agonists failed .

- Conduct meta-analyses of transcriptomic datasets (e.g., GSE31222, GSE14004) to identify isoform-dependent vs. independent targets .

Q. What bioinformatics strategies can identify novel PPAR target genes from transcriptomic datasets?

- Use PCA analysis and heatmaps to visualize differentially expressed genes (DEGs) in agonist-treated vs. control groups. Focus on conserved PPRE motifs in promoters of antioxidative enzymes (e.g., SOD-1, Gpx-1) .

- Leverage pathway enrichment tools (e.g., DAVID, KEGG) to map DEGs to metabolic or inflammatory pathways. Cross-reference with ChIP-seq data to confirm direct regulation .

Methodological Best Practices

- Transcriptomic Data Validation : Combine siRNA knockdown with agonist treatment to distinguish primary targets from secondary effects .

- Limitations Reporting : Explicitly address model constraints (e.g., in vitro vs. in vivo discrepancies) and propose follow-up studies (e.g., human tissue assays) .

- Reproducibility : Archive raw data (e.g., luciferase activity, OCR measurements) in public repositories and adhere to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.